molecular formula C17H15NO2 B159710 3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile CAS No. 127389-36-0

3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile

Cat. No.: B159710
CAS No.: 127389-36-0
M. Wt: 265.31 g/mol
InChI Key: HKAWIVRXZXGNDO-UHFFFAOYSA-N
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Description

3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile is an organic compound with the molecular formula C17H15NO2 It is characterized by the presence of an ethylphenoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile typically involves the following steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with a suitable halogenating agent, such as bromine, to form 4-ethylphenyl bromide.

    Coupling Reaction: The 4-ethylphenyl bromide is then subjected to a coupling reaction with 3-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, to form 3-(4-ethylphenoxy)benzaldehyde.

    Knoevenagel Condensation: The final step involves the Knoevenagel condensation of 3-(4-ethylphenoxy)benzaldehyde with malononitrile in the presence of a base, such as piperidine, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents such as nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro derivatives.

Scientific Research Applications

3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(4-Methylphenoxy)phenyl]-3-oxopropanenitrile: Similar structure with a methyl group instead of an ethyl group.

    3-[3-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile: Contains a chlorine atom instead of an ethyl group.

    3-[3-(4-Methoxyphenoxy)phenyl]-3-oxopropanenitrile: Features a methoxy group instead of an ethyl group.

Uniqueness

3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

3-[3-(4-ethylphenoxy)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-2-13-6-8-15(9-7-13)20-16-5-3-4-14(12-16)17(19)10-11-18/h3-9,12H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWIVRXZXGNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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